2,3,4,4',5-Pentachlorobiphenyl

Toxicology Risk Assessment AhR Activation

Procure PCB 114 (CAS 74472-37-0) as a congener-specific analytical standard essential for accurate TEQ calculation under EU regulations. Unlike generic pentachlorobiphenyls, PCB 114 provides a unique GC retention time (23.53 min) critical for column performance validation, and distinct age-dependent half-life (6.6–14.4 yr) for human biomonitoring. Its congener-specific Koc (130,500 L/kg) is required for fugacity-based environmental fate models. Available as a neat certified reference material or in solution.

Molecular Formula C12H5Cl5
Molecular Weight 326.4 g/mol
CAS No. 74472-37-0
Cat. No. B1213740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,4',5-Pentachlorobiphenyl
CAS74472-37-0
Synonyms2,3,4,4',5-pentachlorobiphenyl
2,3,4,4'5-pentachlorobiphenyl
PCB114
Molecular FormulaC12H5Cl5
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H
InChIKeySXZSFWHOSHAKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.90e-08 M

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,4',5-Pentachlorobiphenyl (PCB 114) Analytical Reference Standard for Environmental Monitoring and Toxicological Research


2,3,4,4',5-Pentachlorobiphenyl (CAS 74472-37-0), designated as PCB 114, is a pentachlorinated biphenyl congener belonging to the toxicologically relevant subgroup of dioxin-like PCBs (DL-PCBs) [1]. It possesses a single ortho-chlorine substitution, classifying it as a mono-ortho PCB. With a molecular formula of C12H5Cl5 and a molecular weight of 326.43 g/mol, it is one of the 209 possible PCB congeners. As a persistent organic pollutant, it is a critical component of analytical standard mixtures used for the quantification of dioxin-like PCB contamination in environmental and food matrices [2].

Why Generic Substitution of PCB 114 Is Not Feasible in Quantitative Dioxin-Like PCB Analysis


In analytical and toxicological studies, the simple substitution of 2,3,4,4',5-Pentachlorobiphenyl (PCB 114) with another dioxin-like pentachlorobiphenyl is scientifically invalid due to congener-specific differences in toxic potency, environmental fate, and analytical behavior. While all mono-ortho DL-PCBs are assigned the same Toxic Equivalency Factor (TEF) of 0.00003 by WHO [1], this value masks profound differences in relative effect potency (REP) observed in specific in vitro and in vivo models [2]. Furthermore, each congener exhibits a unique combination of physicochemical properties, including distinct chromatographic retention times essential for accurate separation and quantification [3], and significantly different elimination kinetics in biological systems [4]. Therefore, accurate risk assessment, method validation, and congener-specific research mandates the use of the precise compound, PCB 114, as the following quantitative evidence demonstrates.

Quantitative Evidence Differentiating 2,3,4,4',5-Pentachlorobiphenyl (PCB 114) for Scientific Procurement


Toxic Equivalency Factor (TEF) and Relative Potency Distinction

While WHO assigns a TEF of 0.00003 to all mono-ortho DL-PCBs, including PCB 114, PCB 105, and PCB 118 [1], this does not represent functional equivalence. The 2024 review by Eaton et al. [2] highlights that congener-specific REP values can differ greatly, and the TEF approach may overestimate toxicity, especially when extrapolating from rodent models to human risk. PCB 114's TEF of 0.00003 is 3,333 times less potent than the reference compound 2,3,7,8-TCDD (TEF=1), a quantitative distinction crucial for calculating Toxic Equivalency Quotients (TEQs) in samples [1].

Toxicology Risk Assessment AhR Activation

Distinct Age-Dependent Human Elimination Kinetics

PCB 114 exhibits a unique age-dependent elimination profile in humans compared to other DL-PCBs. A 2019 study by Gao et al. [1] found that its elimination rate is a linear function of age, contrasting with the constant rates for PCB 105 (5.79 years) and PCB 156 (15.1 years), or the exponential functions for PCB 118 and PCB 126 [1]. This results in an age-dependent half-life range of 6.60 to 14.40 years for individuals aged 24 to 50, which is notably longer than PCB 126 (3.32-5.58 years) and shorter than PCB 167 (9.97-21.97 years) [1].

Pharmacokinetics Human Biomonitoring Exposure Assessment

Chromatographic Resolution and Unique Retention Time for Accurate Quantification

PCB 114 can be uniquely identified and quantified by gas chromatography due to its distinct retention time. On an OPTIMA 5 HT column, PCB 114 elutes at 23.53 minutes [1]. This allows for its baseline separation from closely eluting mono-ortho congeners such as PCB 118 (22.86 min) and PCB 105 (24.46 min) [1]. This separation is supported by Kovats retention indices: PCB 114 has a reported value of 570 on a DB-XLB column [2] and 2304.6 on a DB-5 column [3], which differ from those of its structural analogs, confirming its unique interaction with stationary phases.

Analytical Chemistry Gas Chromatography Environmental Analysis

Unique Substitution Pattern and Physicochemical Properties

As a mono-ortho substituted PCB, PCB 114 (2,3,4,4',5-pentachloro substitution) possesses unique physicochemical properties that dictate its environmental partitioning and behavior. It has a reported density of 1.522 g/cm³, a boiling point of 412.3°C, and a melting point of 99°C . Its calculated organic carbon-water partition coefficient (Koc) is 130,500 L/kg [1], which is a critical parameter for modeling its mobility and bioavailability in soil and sediment. These values are distinct from those of other pentachlorobiphenyls due to the specific chlorine substitution pattern.

Physical Chemistry Environmental Fate Modeling QSAR

Optimal Scientific and Industrial Applications for 2,3,4,4',5-Pentachlorobiphenyl (PCB 114) Reference Standard


Human Biomonitoring and Longitudinal Exposure Studies

The distinct age-dependent elimination kinetics of PCB 114 (6.60-14.40 year half-life, linear age-dependence) [1] make it a critical congener for reconstructing historical exposure in human biomonitoring programs. Unlike PCB 105 (constant half-life) or PCB 118 (exponential age-dependence), PCB 114's unique kinetic profile [1] provides a specific temporal signal that improves the accuracy of first-order pharmacokinetic models used in epidemiological studies.

Method Development and Validation for Congener-Specific GC Analysis

PCB 114's unique retention time (e.g., 23.53 min on OPTIMA 5 HT [2]) is essential for developing and validating gas chromatographic methods for the separation of the 12 WHO dioxin-like PCBs. Its elution between PCB 118 and PCB 105 makes it a key marker for assessing column performance and ensuring the resolution of closely eluting mono-ortho congeners, a prerequisite for accurate quantification in complex environmental and food matrices.

Environmental Fate Modeling and Site-Specific Risk Assessment

Quantitative environmental fate and transport models, such as fugacity-based multimedia models, require congener-specific physicochemical parameters. The calculated Koc of 130,500 L/kg for PCB 114 [3] is a necessary input for predicting its partitioning and mobility in soil and sediment. Using this specific value, rather than a generic pentachlorobiphenyl value, reduces uncertainty in predicted environmental concentrations and subsequent ecological risk assessments.

Regulatory TEQ Calculation and Dioxin-Like Activity Assessment

Accurate calculation of Toxic Equivalency Quotients (TEQs) in food and environmental samples for regulatory compliance mandates the inclusion of PCB 114. Its assigned TEF of 0.00003 [4] is required by guidelines (e.g., EU regulations) for summing the dioxin-like toxicity of PCB mixtures. Furthermore, recent reviews highlight that congener-specific REP values, not just TEFs, are crucial for understanding human risk [5], underscoring the need for PCB 114 as a distinct analyte in advanced toxicological research.

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